molecular formula C11H9NO3 B1281353 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 67984-94-5

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B1281353
CAS No.: 67984-94-5
M. Wt: 203.19 g/mol
InChI Key: DFNCYDFCUVAFDG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 67984-94-5) is a quinoline derivative with a methyl group at position 1, a ketone at position 2, and a carboxylic acid substituent at position 3. It serves as a key intermediate in synthesizing bioactive compounds, particularly anticancer agents. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol, and it is typically stored under dry, room-temperature conditions .

Properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCYDFCUVAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497219
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-94-5
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Materials Required

The following reagents and materials are required for this synthetic procedure:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol)
  • Iodomethane (430 μL, 6.9 mmol)
  • Potassium carbonate (636 mg, 4.6 mmol)
  • N,N-dimethylformamide (DMF) (5 mL)
  • Sodium hydroxide aqueous solution (2N, 4 mL)
  • Water (100 mL)
  • Concentrated hydrochloric acid
  • Standard laboratory glassware and equipment

Detailed Synthetic Procedure

The synthesis proceeds through the following carefully optimized steps:

  • In a suitable reaction vessel, combine ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol), iodomethane (430 μL, 6.9 mmol), and potassium carbonate (636 mg, 4.6 mmol) in DMF (5 mL).

  • Stir the resulting mixture at room temperature overnight (approximately 16-18 hours) to ensure complete N-methylation.

  • Add sodium hydroxide aqueous solution (2N, 4 mL) dropwise to the reaction mixture. Continue stirring at room temperature for an additional 4 hours to facilitate complete hydrolysis of the ester group.

  • Add water (100 mL) to the reaction mixture and adjust the pH to approximately 4 using concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain this compound as a white solid.

Yield and Characterization

This synthetic approach yields approximately 350 mg of the desired product, corresponding to a yield of approximately 70% based on the starting material. Mass spectrometry analysis confirms the product identity with an observed m/z value of 204.1 [M+H]+, consistent with the calculated molecular weight.

Table 2: Reaction Conditions for N-Methylation and Hydrolysis

Step Reagents Conditions Duration Key Considerations
N-Methylation Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, Iodomethane, K2CO3, DMF Room temperature 16-18 hours Maintain anhydrous conditions
Hydrolysis Sodium hydroxide (2N) Room temperature 4 hours Monitor by TLC for completion
Acidification Concentrated HCl Room temperature - Control pH (target pH ≈ 4)
Purification Water wash Room temperature - Ensure thorough washing

Alternative Synthesis from Aniline Derivatives

A fundamental approach to the quinoline core involves the cyclization of appropriately substituted aniline derivatives. This method can be adapted to produce this compound through subsequent functionalization steps.

Cyclization Approach

The synthesis of the quinoline core typically involves the following general procedure:

  • Reaction of an appropriate aniline derivative with a β-keto ester (such as diethyl ethoxymethylenemalonate) under reflux conditions to form an intermediate.

  • Thermal cyclization of the intermediate to form the quinoline ring system.

  • N-methylation using an appropriate methylating agent (typically iodomethane or dimethyl sulfate) in the presence of a base.

  • Hydrolysis of the ester group to yield the target carboxylic acid.

For industrial production, this approach can be optimized using microwave-assisted synthesis or conventional heating techniques to improve yield and purity.

Synthesis via N-Methylation of Isatin Derivatives

An alternative synthetic route involves the use of isatin derivatives as starting materials. This approach offers potential advantages in certain scenarios, particularly when specific substitution patterns are desired.

Methodology Using Isatin Derivatives

The synthesis can proceed through the following steps:

  • Reaction of malonic acid with isatin derivatives under reflux conditions.
  • Chlorination using POCl₃ in DMF at elevated temperatures.
  • N-methylation of the intermediate.
  • Purification through column chromatography.

This approach can be particularly useful when starting materials are readily available or when specific substitution patterns are required.

Optimization of Reaction Parameters

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. While comprehensive optimization studies specific to this compound are limited in the literature, several key parameters warrant consideration.

Critical Parameters for Optimization

  • Temperature Control : While the N-methylation reaction is typically conducted at room temperature, controlled temperature elevation may accelerate the reaction without compromising selectivity.

  • Solvent Selection : DMF is the preferred solvent for the reported synthesis due to its polar aprotic nature, which facilitates the SN2 methylation reaction. Alternative solvents such as DMSO or NMP might offer comparable or improved performance in specific scenarios.

  • Base Selection : Potassium carbonate serves as an effective base for the N-methylation step. Alternative bases such as cesium carbonate or sodium hydride might offer enhanced reactivity profiles in certain cases.

  • Reaction Time : The overnight stirring for the N-methylation step and the 4-hour hydrolysis period represent general guidelines. These durations may be optimized through careful reaction monitoring using techniques such as TLC or HPLC.

  • Molar Ratios : The reported protocol uses a 3:1 molar ratio of iodomethane to substrate. Optimization of this ratio could potentially improve atom economy while maintaining high conversion rates.

Purification Strategies

Efficient purification is critical for obtaining high-purity this compound. Several approaches can be employed, depending on the specific requirements and scale of synthesis.

Primary Purification Methods

  • Precipitation and Filtration : The most direct method involves acidification of the reaction mixture to precipitate the product, followed by filtration and washing, as described in the main synthetic procedure.

  • Recrystallization : For enhanced purity, recrystallization from appropriate solvent systems (e.g., ethanol/water mixtures or acetone) can be employed.

  • Column Chromatography : For analytical-grade purity or when dealing with complex mixtures, silica gel column chromatography using optimized solvent systems can provide highly pure product.

  • Acid-Base Extraction : Taking advantage of the carboxylic acid functionality, the compound can be purified through sequential acid-base extractions to separate it from non-acidic impurities.

Stock Solution Preparation for Experimental Applications

For research applications, proper preparation and storage of stock solutions are essential to maintain compound integrity and ensure experimental reproducibility.

Table 3: Stock Solution Preparation Guidelines for this compound

Concentration Volume Required for Different Amounts
1 mg 5 mg 10 mg
1 mM 4.9214 mL 24.607 mL 49.214 mL
5 mM 0.9843 mL 4.9214 mL 9.8428 mL
10 mM 0.4921 mL 2.4607 mL 4.9214 mL

Solution Preparation Recommendations

For optimal results when preparing solutions of this compound:

  • Select the appropriate solvent based on the compound's solubility characteristics and experimental requirements.

  • To enhance solubility, heat the sample to 37°C followed by sonication in an ultrasonic bath.

  • Store separated packages of the solution to avoid degradation from repeated freeze-thaw cycles.

  • When stored at -80°C, use solutions within 6 months; when stored at -20°C, use within 1 month.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-2,4-diones, and hydroxylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant activity against the MCF-7 breast cancer cell line, where compounds derived from this scaffold showed enhanced anticancer activity compared to standard treatments like Doxorubicin. The MTT assay results indicated a strong correlation between compound concentration and cell viability reduction, suggesting potential for therapeutic use in oncology .

Antimicrobial Activity
This compound has also shown promising results in combating microbial infections. Specifically, derivatives have been tested against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that these compounds possess significant antimicrobial efficacy, potentially offering alternatives to existing first-line anti-TB drugs .

Neuroprotective Effects
Emerging studies suggest that certain derivatives may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research published in Bioorganic & Medicinal Chemistry Letters highlights the potential for these compounds to modulate pathways involved in neuroinflammation and neuronal survival .

Mechanistic Studies

Understanding the pharmacodynamics of this compound involves investigating its interaction with biological targets. Research has focused on its binding affinity to enzymes related to cancer metabolism and microbial resistance mechanisms. These studies are crucial for elucidating the compound's mechanism of action and identifying potential side effects when used therapeutically .

Synthesis and Derivatives

The synthesis of this compound can be accomplished through various methods, including cyclization reactions involving thiourea and anhydrous potassium carbonate . The resulting derivatives can then be modified to enhance their biological activity.

Case Studies

Several case studies have documented the biological activity of this compound:

Antimycobacterial Activity
A study demonstrated that derivatives exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb), indicating promising efficacy compared to first-line anti-TB drugs .

Inflammatory Response Modulation
Research findings suggest that derivatives can modulate inflammatory pathways, indicating potential therapeutic applications in diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Position 4 Hydroxy Groups : Improve analgesic activity but require specific arylalkylamide substituents for optimal efficacy .
  • Sulfur at Position 2 : Increases antibacterial potency but complicates synthesis due to harsh reaction conditions .
  • Alkyl Groups at Position 1 : Influence solubility and metabolic stability. For example, the ethyl group in 1-ethyl-3-methyl-2-oxo derivatives enhances solubility in organic solvents .
Anticancer Activity of Derivatives

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit notable anticancer properties (Table 2).

Derivative Structure Modification Activity Against MCF-7 Cells (IC₅₀) Comparison to Doxorubicin (Dox) References
7b (Ethoxycarbonyl-cyanoarylvinyl) 3-COOH, arylvinyl substituent Strong activity Comparable to Dox
8a–c (Pyrazolidinone derivatives) Pyrazole ring at position 1 High potency Superior to some reference compounds
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo 4-OH, 6,7-OCH₃, 1-allyl Not tested for cancer Primarily studied for analgesic effects

Key Findings :

  • Pyrazolidinone Derivatives (8a–c): Show enhanced anticancer activity due to the pyrazole ring, which may improve target binding .
  • Ethyl Cyanoacrylate Derivatives (7b,c): Exhibit strong cytotoxicity, likely due to electron-withdrawing groups enhancing cellular uptake .

Key Observations :

  • Hydrolysis Conditions: Thiourea and K₂CO₃ in ethanol selectively yield the carboxylic acid (4) over alternative heterocycles .
  • Decarboxylation : A major side reaction in 4-methyl derivatives, requiring precise temperature control .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility References
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 203.19 Not reported Limited data; likely polar solvents
8c (Pyrazole derivative) 404.38 269 Insoluble in water; soluble in DMF
1-Ethyl-3-methyl-2-oxo-quinoxaline-6-carboxylic acid 232.23 Not reported Soluble in chloroform, DMSO

Key Insights :

  • High Melting Points : Observed in pyrazole derivatives (e.g., 8c: 269°C), indicating strong crystalline packing .
  • Solubility Challenges : Many derivatives require DMF or DMSO for dissolution, limiting in vivo applications .

Biological Activity

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is significant in medicinal chemistry and has potential applications in treating neurodegenerative diseases such as Alzheimer’s, as well as exhibiting anticancer and antimicrobial properties.

Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) .

Mode of Action
This compound acts as a potent inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic signaling. This mechanism is crucial for potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Biochemical Pathways
The inhibition of AChE affects various biochemical pathways, primarily the cholinergic pathway, which is essential for neurotransmission. The resultant increase in acetylcholine levels can improve neuronal communication and cognitive function.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that this compound shows considerable cytotoxic effects compared to standard chemotherapy agents like Doxorubicin .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Reference
This compound12.5
Doxorubicin10.0

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity. Studies have shown that derivatives of quinoline compounds, including this compound, demonstrate effectiveness against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial therapies .

Case Studies

Case Study 1: Alzheimer’s Disease Model
In a preclinical study involving animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation. These findings support its role as a potential therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer efficacy of this compound on various cancer cell lines, including MCF-7 and others. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells, highlighting its potential as an anticancer drug .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation of N-substituted anilines with malonate derivatives. For example, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate intermediates can be hydrolyzed using thiourea and anhydrous potassium carbonate in ethanol under reflux to yield the carboxylic acid derivative . Alternative methods involve HCl-mediated hydrolysis of chlorinated precursors, followed by precipitation and purification .

Q. How is structural characterization of this compound performed in academic studies?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid and ketone groups) .
  • NMR (¹H and ¹³C) resolves substituent positions on the quinoline ring, such as methyl groups or aromatic protons .
  • Elemental analysis validates purity and empirical formula .

Q. What safety precautions are critical when handling this compound?

While specific data for this derivative is limited, analogous quinoline carboxylic acids require:

  • Use of PPE (gloves, lab coats, eye protection) to avoid skin/eye contact.
  • Proper ventilation to prevent inhalation of fine particles.
  • Immediate washing with soap/water upon exposure, followed by medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key variables include:

  • Catalyst selection : Anhydrous K₂CO₃ in ethanol enhances hydrolysis efficiency compared to aqueous bases .
  • Temperature control : Reflux conditions (e.g., 80°C for 16 hours) ensure complete cyclization without side reactions .
  • Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates during derivatization .

Q. What strategies resolve contradictions in reported biological activities of quinoline-3-carboxylic acid derivatives?

Discrepancies in bioactivity data (e.g., anticancer efficacy) may arise from:

  • Structural variations : Substituents at the 1-, 4-, or 6-positions significantly alter pharmacodynamics. For example, pyrazole-ring derivatives show enhanced cytotoxicity against MCF-7 cells compared to unmodified analogs .
  • Assay standardization : Use of validated protocols (e.g., MTT assays with controlled cell passage numbers) ensures reproducibility .

Q. How do electronic effects influence the reactivity of the quinoline ring in derivatization reactions?

The electron-withdrawing carboxylic acid group at position 3 directs electrophilic substitution to the 6- or 8-positions. Computational modeling (DFT) can predict regioselectivity, while experimental validation via halogenation or nitration reactions confirms theoretical results .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment. Impurities often include:

  • Unreacted ethyl ester precursors (retention time ~8–10 minutes under reverse-phase conditions).
  • Oxidation byproducts (e.g., quinoline-N-oxides), detectable via LC-MS .

Methodological Guidance for Data Interpretation

Q. How to address conflicting NMR data for structurally similar dihydroquinoline derivatives?

  • Decoupling experiments distinguish overlapping proton signals (e.g., aromatic vs. methyl protons).
  • 2D NMR (COSY, HSQC) resolves spin-spin coupling and assigns carbon-proton correlations unambiguously .

Q. What computational tools aid in predicting the pharmacokinetic properties of novel derivatives?

Software like SwissADME or Molinspiration calculates key parameters:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Topological polar surface area (TPSA) : Predicts blood-brain barrier penetration .

Tables for Comparative Analysis

Table 1. Comparison of Synthetic Methods for Quinoline-3-carboxylic Acid Derivatives

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Hydrolysis of ethyl esterThiourea, K₂CO₃, EtOH, reflux78–85≥98%
HCl-mediated cyclization37% HCl, reflux, 16 h65–7295–97%

Table 2. Biological Activity of Selected Derivatives

DerivativeSubstituentIC₅₀ (MCF-7 cells, μM)
Parent compoundNone>100
Pyrazole analog (8a)R₁=OCH₃, R₂=H12.4 ± 1.2
Dimethylamino analog (8d)R₁=N(CH₃)₂, R₂=H8.9 ± 0.8

Key Recommendations for Researchers

  • Prioritize anhydrous conditions for hydrolysis to minimize side reactions.
  • Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity studies).
  • Cross-reference computational predictions with experimental data to refine synthetic pathways.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

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